
Fluorotitanium(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorotitanium(1+) is a chemical compound that features a titanium ion coordinated with fluorine atoms This compound is part of a broader class of fluorotitanium complexes, which are known for their stability and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorotitanium(1+) can be synthesized through various methods, often involving the reaction of titanium compounds with fluorine-containing reagents. One common approach is the reaction of titanium tetrachloride with hydrogen fluoride, which produces titanium tetrafluoride. This compound can then be further reacted with a reducing agent to form fluorotitanium(1+).
Industrial Production Methods: In industrial settings, the production of fluorotitanium(1+) typically involves high-temperature and high-pressure conditions to ensure the stability and purity of the compound. The use of specialized equipment and controlled environments is crucial to prevent contamination and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: Fluorotitanium(1+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium compounds.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: Fluorine atoms in the compound can be substituted with other halogens or ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and chlorine.
Reduction: Reducing agents such as hydrogen or lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like bromine or iodine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide, while reduction can produce titanium metal or lower oxidation state titanium fluorides.
Scientific Research Applications
Fluorotitanium(1+) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and organic synthesis.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as high-strength alloys and coatings.
Biology and Medicine: Research is ongoing to explore its potential use in medical imaging and as a component in drug delivery systems.
Industry: Fluorotitanium(1+) is used in the production of specialty chemicals and as a precursor for the synthesis of other titanium compounds.
Mechanism of Action
The mechanism by which fluorotitanium(1+) exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The compound’s unique electronic structure allows it to interact with different molecular targets, facilitating various chemical transformations. The pathways involved in these processes are complex and depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Fluorotitanium(1+) can be compared with other fluorotitanium complexes, such as:
- Potassium hexafluorotitanate (K2TiF6)
- Sodium hexafluorotitanate (Na2TiF6)
- Ammonium hexafluorotitanate ((NH4)2TiF6)
- Hydrogen hexafluorotitanate (H2TiF6)
These compounds share similar structural features but differ in their stability and reactivity. For example, potassium and sodium hexafluorotitanate are more stable in basic solutions, while hydrogen hexafluorotitanate is relatively unstable in acidic fluids .
Fluorotitanium(1+) stands out due to its unique coordination environment and the specific conditions required for its synthesis and reactions. This uniqueness makes it a valuable compound for specialized applications in various scientific and industrial fields.
Properties
CAS No. |
67087-67-6 |
|---|---|
Molecular Formula |
FTi+ |
Molecular Weight |
66.865 g/mol |
IUPAC Name |
fluorotitanium(1+) |
InChI |
InChI=1S/FH.Ti/h1H;/q;+2/p-1 |
InChI Key |
ZFOHSGKMESAEKR-UHFFFAOYSA-M |
Canonical SMILES |
F[Ti+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


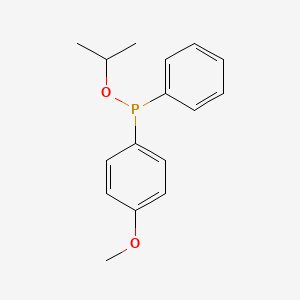
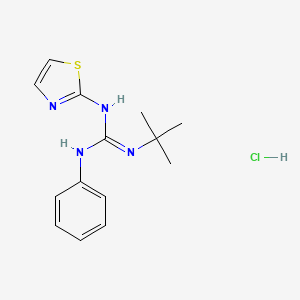

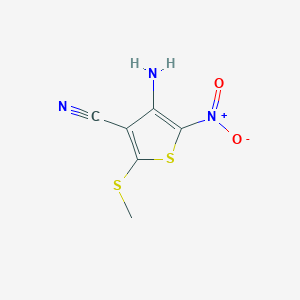
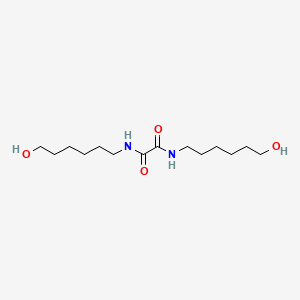
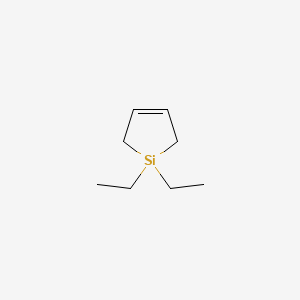
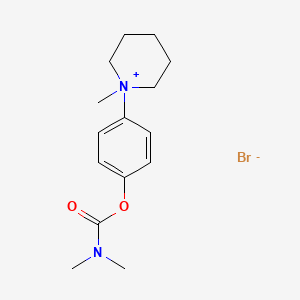

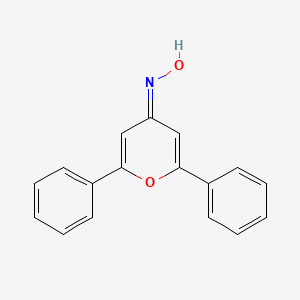

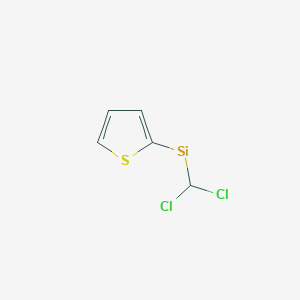
![5-Methyl-2-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14458556.png)
![1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane](/img/structure/B14458563.png)

